Oxyclozanide
CAS No.: 2277-92-1
Cat. No.: VC0538418
Molecular Formula: C13H6Cl5NO3
Molecular Weight: 401.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 2277-92-1 |
---|---|
Molecular Formula | C13H6Cl5NO3 |
Molecular Weight | 401.4 g/mol |
IUPAC Name | 2,3,5-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-6-hydroxybenzamide |
Standard InChI | InChI=1S/C13H6Cl5NO3/c14-4-1-6(16)11(20)8(2-4)19-13(22)9-10(18)5(15)3-7(17)12(9)21/h1-3,20-21H,(H,19,22) |
Standard InChI Key | JYWIYHUXVMAGLG-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1NC(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl)Cl |
Canonical SMILES | C1=C(C=C(C(=C1NC(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl)Cl |
Appearance | Solid powder |
Melting Point | 210.0 °C |
Chemical and Physical Characteristics
Oxyclozanide (C₁₃H₆Cl₅NO₃) possesses distinct structural features that underlie its biological activity. The molecule consists of a trichlorinated benzamide core linked to a dichlorophenol ring through an amide bond, creating a planar configuration that facilitates membrane interaction .
Structural Specifications
The compound’s IUPAC name, 2,3,5-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-6-hydroxybenzamide, reflects its substitution pattern critical for target binding. X-ray crystallography reveals intramolecular hydrogen bonding between the phenolic hydroxyl group and amide carbonyl, stabilizing the bioactive conformation .
Physicochemical Properties
Key parameters include:
Property | Value |
---|---|
Molecular Weight | 401.457 g/mol |
Melting Point | 205–210°C |
Boiling Point | 446.0±45.0°C (760 mmHg) |
Density | 1.8±0.1 g/cm³ |
LogP | 8.67 |
Aqueous Solubility | 0.03 mg/mL (25°C) |
pKa | 6.2 (phenolic OH) |
Data from multiple sources demonstrate the compound’s high lipophilicity (LogP 8.67), explaining its preferential accumulation in lipid-rich tissues. The low aqueous solubility necessitates formulation strategies using suspending agents for oral administration .
Mechanism of Pharmacological Action
Oxyclozanide’s primary mode of action involves mitochondrial disruption in susceptible parasites.
Uncoupling of Oxidative Phosphorylation
The compound acts as a protonophore in fluke mitochondria, dissipating the proton gradient across the inner mitochondrial membrane . This uncoupling effect reduces ATP synthesis by up to 80% in Fasciola hepatica at therapeutic concentrations (10 μM) . Comparative studies show 3-fold greater potency against trematode mitochondria compared to mammalian systems, explaining its selective toxicity .
Secondary Mechanisms
Recent investigations reveal additional pathways:
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Biofilm disruption: At sub-anthelmintic concentrations (2–5 μM), oxyclozanide reduces Pseudomonas aeruginosa biofilm integrity by 60% through membrane depolarization .
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Viral inhibition: Demonstrates IC₅₀ of 0.8 μM against adenovirus E1A gene transcription by blocking host cell factor-1 interactions .
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Anticancer potential: Colon cancer cell lines show 40% reduction in metastasis markers at 10 μM via mitochondrial uncoupling-induced EMT suppression .
Pharmacokinetic Profile
Absorption and Distribution
In ruminants, oral bioavailability ranges from 12–18% due to first-pass metabolism. Plasma concentrations peak at 4–6 hours post-administration, with tissue:plasma ratios of 8.2 in liver and 5.6 in bile . The volume of distribution (Vd) exceeds 15 L/kg, indicating extensive tissue penetration .
Metabolism and Excretion
Hepatic glucuronidation accounts for 75% of clearance, producing inactive 3-O-glucuronide conjugates. Biliary excretion predominates, with 68% of administered dose eliminated in feces within 72 hours . Terminal half-life varies by species:
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Sheep: 28.4±3.2 hours
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Cattle: 34.1±4.7 hours
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Rats: 12.8±1.9 hours
Therapeutic Applications
Anthelmintic Use
Approved regimens demonstrate efficacy against:
Parasite | ED₉₀ (mg/kg) | Cure Rate |
---|---|---|
Fasciola hepatica | 15 | 92% |
Paramphistomum cervi | 18 | 85% |
Dicrocoelium dendriticum | 22 | 78% |
Clinical trials in cattle show 94% reduction in egg output 14 days post-treatment with 19 mg/kg . Combination therapy with levamisole (3:1 ratio) enhances nematode efficacy by 37% through synergistic neuromuscular action .
Emerging Indications
Preclinical data suggest potential for:
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Antiviral therapy: 5 μM reduces adenovirus replication by 3 log units in A549 cells .
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Antibiotic adjuvancy: Restores tetracycline sensitivity in MRSA biofilms at 0.5 μM .
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Oncology applications: 10 mg/kg/day reduces intestinal polyp burden by 55% in APCᴹⁱⁿ⁺/⁻ mice .
Toxicological Evaluation
Acute Toxicity
Rodent studies established an LD₅₀ of 3,707 mg/kg (95% CI: 3,148–4,365 mg/kg), with mortality occurring within 12 hours of administration . Necropsy findings included hepatic congestion (87% incidence) and gastric mucosal erosion (63%) .
Subchronic Exposure
28-day rat studies revealed dose-dependent effects:
Parameter | 74 mg/kg | 185 mg/kg | 370 mg/kg |
---|---|---|---|
ALT Increase | 12% | 28%* | 41%* |
Hepatic Steatosis | Absent | Grade 1 | Grade 3 |
Renal Tubular Degeneration | Focal | Multifocal | Diffuse |
Notably, no hematological changes occurred below 185 mg/kg, establishing 74 mg/kg as the LOAEL .
Clinical Toxicity Management
A bovine overdose case (3× recommended dose) presented with:
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Cholinergic crisis (salivation, diarrhea, bradycardia)
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Metabolic acidosis (pH 7.18, HCO₃⁻ 14 mmol/L)
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Hepatic encephalopathy (ammonia 98 μmol/L)
Successful management involved intravenous bicarbonate (50 mL 8.4%), fluid therapy, and activated charcoal .
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